![molecular formula C13H15NO4S B2729633 2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 344265-06-1](/img/structure/B2729633.png)
2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
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Description
2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, MMB-4, and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Transformations
Researchers have developed new synthetic methodologies for creating diverse chemical structures, some of which may be related to the chemical family of "2-Methyl-4-(4-methylbenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone". For instance, Eynde et al. (1993) presented a convenient method for the preparation of 2-substituted quinazolines, showcasing the versatility of aldehydes in generating complex heterocyclic compounds (Eynde et al., 1993). Similarly, Hati et al. (2016) reported on an oxone mediated tandem transformation of 2-aminobenzylamines to benzimidazoles, highlighting the potential for creating diverse structures through innovative chemical reactions (Hati et al., 2016).
properties
IUPAC Name |
2-methyl-4-[(4-methylphenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-9-3-5-11(6-4-9)7-14-12(15)8-19(17,18)10(2)13(14)16/h3-6,10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRSXYGRYXPPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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